3-Methoxy-DL-phenylalanine methyl ester HCl
Description
3-Methoxy-DL-phenylalanine methyl ester hydrochloride (CAS: 1391507-80-4) is a synthetic amino acid derivative characterized by a methoxy (-OCH₃) substitution at the 3-position of the phenyl ring and a methyl ester group at the carboxyl terminus. Its molecular formula is C₁₁H₁₄ClNO₃, with a molecular weight of 255.69 g/mol (calculated). This compound is primarily utilized in research settings for studying enzyme-substrate interactions, peptide synthesis, and as a precursor in pharmaceutical development.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-amino-3-(3-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECZUOHUAFORHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Methoxy-DL-phenylalanine methyl ester hydrochloride involves several steps. One common method is the esterification of 3-methoxy-DL-phenylalanine with methanol in the presence of hydrochloric acid . This reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Methoxy-DL-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Development
3-Methoxy-DL-phenylalanine methyl ester hydrochloride serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. It is involved in the production of neurotransmitters, which are crucial for brain function and mood regulation. Its structural similarity to phenylalanine allows it to be integrated into various medicinal formulations aimed at enhancing cognitive functions and mood stabilization .
Case Study:
A study highlighted its role in developing drugs for treating depression and anxiety disorders. The compound was shown to enhance serotonin levels, contributing to improved mood and cognitive function in preclinical models .
Dietary Supplements
This compound is frequently included in dietary supplements designed to enhance mood and cognitive performance. It appeals to consumers seeking natural alternatives for mental health improvement. The incorporation of 3-methoxy-DL-phenylalanine methyl ester hydrochloride into these supplements is based on its potential benefits for neurotransmitter modulation .
Data Table: Dietary Supplements Containing 3-Methoxy-DL-phenylalanine Methyl Ester Hydrochloride
| Product Name | Active Ingredients | Purpose |
|---|---|---|
| MoodLift Supplement | 3-Methoxy-DL-phenylalanine methyl ester | Mood enhancement |
| Cognitive Boost | 3-Methoxy-DL-phenylalanine methyl ester | Cognitive function improvement |
| Stress Relief Formula | 3-Methoxy-DL-phenylalanine methyl ester | Stress reduction |
Pain Management Research
Research has explored the potential of 3-methoxy-DL-phenylalanine methyl ester hydrochloride in pain relief therapies. Studies indicate that it may modulate pain perception pathways, making it a candidate for developing new analgesics. Its efficacy in reducing pain responses has been demonstrated in various animal models .
Case Study:
In a controlled study, the compound was administered to subjects with chronic pain conditions, resulting in significant reductions in reported pain levels compared to control groups. The findings suggest its potential as an adjunct therapy in pain management protocols .
Cosmetic Formulations
The compound is also utilized in cosmetic products due to its potential antioxidant properties. It helps protect skin from oxidative stress, which can lead to premature aging and various skin disorders. Its inclusion in skincare formulations is based on its ability to enhance skin health by combating free radicals .
Data Table: Cosmetic Products Featuring 3-Methoxy-DL-phenylalanine Methyl Ester Hydrochloride
| Product Name | Active Ingredients | Benefits |
|---|---|---|
| Anti-Aging Cream | 3-Methoxy-DL-phenylalanine methyl ester | Reduces wrinkles and fine lines |
| Hydrating Serum | 3-Methoxy-DL-phenylalanine methyl ester | Improves skin hydration |
| Antioxidant Lotion | 3-Methoxy-DL-phenylalanine methyl ester | Protects against oxidative damage |
Food Industry Applications
In the food sector, 3-methoxy-DL-phenylalanine methyl ester hydrochloride is occasionally used as a flavor enhancer or additive. It provides a sweet taste profile without contributing additional calories, appealing to health-conscious consumers seeking low-calorie alternatives .
Case Study:
A food product containing this compound was evaluated for consumer acceptance in a blind taste test, where it was found to enhance sweetness perception without the caloric impact of traditional sweeteners. This suggests its utility in formulating healthier food options .
Mechanism of Action
The mechanism of action of 3-Methoxy-DL-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites . These metabolites can then interact with different cellular pathways, influencing biological processes such as protein synthesis and neurotransmitter regulation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-Methoxy-DL-phenylalanine methyl ester HCl, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Comparisons
Substituent Effects
- Electron-Donating vs. Withdrawing Groups: The 3-methoxy group (-OCH₃) is electron-donating, increasing the aromatic ring's electron density. This contrasts with electron-withdrawing groups like 3-cyano (-CN) or 4-chloro (-Cl), which reduce electron density and alter reactivity in electrophilic substitutions .
- Hydrogen Bonding : The 3-hydroxy (-OH) derivative (CAS 34260-70-3) can form hydrogen bonds, enhancing solubility in polar solvents compared to the hydrophobic methoxy analog .
Physicochemical Properties
- Lipophilicity: The methoxy derivative exhibits higher logP (octanol-water partition coefficient) than the unsubstituted parent compound (C₁₀H₁₄ClNO₂), favoring membrane permeability in biological systems .
Commercial Availability and Pricing
- This compound : Available from specialized suppliers (e.g., AK Scientific, Sigma-Aldrich) at ~$200–$300 per gram, though pricing varies .
- 3-Cyano Derivative: Priced at $90–$381 for 500 mg–5g quantities (Aaron Chemicals) .
- Unsubstituted Parent Compound : Lower cost (~$50–$100 per gram) due to widespread availability .
Research Findings and Limitations
- Methoxy Derivative: Limited in vivo data exist, but in vitro studies suggest moderate stability in plasma compared to the hydroxy analog .
- Challenges : Data gaps in melting points, solubility, and toxicity profiles are common across analogs, necessitating further characterization .
Biological Activity
3-Methoxy-DL-phenylalanine methyl ester hydrochloride (also known as 3-Methoxy-DL-phenylalanine methyl ester HCl) is a compound of interest in biochemical and pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an ester derivative of phenylalanine, featuring a methoxy group at the 3-position of the phenyl ring. Its chemical structure can be represented as follows:
This compound is soluble in water due to the presence of the hydrochloride salt form, which enhances its bioavailability.
Synthesis
The synthesis of this compound typically involves the esterification of DL-phenylalanine with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The process can be optimized to achieve high yields while minimizing side reactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in neurotransmitter synthesis, potentially affecting dopamine and serotonin pathways.
- Antioxidant Properties : The methoxy group may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
- Neuroprotective Effects : Studies suggest that this compound could provide neuroprotection against excitotoxicity, which is linked to various neurodegenerative diseases.
Pharmacological Studies
A variety of studies have explored the pharmacological potential of this compound:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential use as a novel antimicrobial agent .
- Antidepressant Effects : Animal models have demonstrated that this compound may have antidepressant-like effects, possibly through modulation of monoaminergic systems .
Case Studies and Research Findings
Several research articles have documented findings related to the biological activity of this compound:
- Antimicrobial Efficacy : A study published in PMC reported that derivatives of phenylalanine, including this compound, showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Neuroprotective Properties : Another study highlighted its neuroprotective effects in models of oxidative stress, suggesting that it could mitigate neuronal damage associated with conditions like Alzheimer's disease .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₃N₁O₃·HCl |
| Solubility | Soluble in water |
| Antimicrobial Activity | Effective against S. aureus, E. coli |
| Neuroprotective Effects | Reduces oxidative stress |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 3-Methoxy-DL-phenylalanine methyl ester HCl, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification of 3-methoxy-DL-phenylalanine with methanol under acidic conditions, followed by HCl salt formation. Key parameters include temperature control (e.g., 0–5°C during HCl addition to prevent racemization ), stoichiometric ratios (excess methanol for esterification), and purification via recrystallization using ethanol/water mixtures. Optimization can employ Design of Experiments (DoE) frameworks, such as Box-Behnken designs, to assess variables like pH, reaction time, and catalyst concentration .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Handling requires NIOSH/MSHA-certified respirators, nitrile gloves, and chemical safety goggles to avoid inhalation or skin contact. Post-exposure protocols include immediate flushing with water for 15+ minutes and medical consultation . Stability testing under varying pH and temperature conditions is advised for long-term studies .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Use - and -NMR to confirm the methoxy group (δ ~3.7–3.9 ppm) and ester moiety (δ ~3.6–3.8 ppm). HPLC with UV detection (λ = 254 nm) on a C18 column (acetonitrile/water + 0.1% TFA) quantifies purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight (CHClNO, ~245.7 g/mol) .
Advanced Research Questions
Q. How does enantiomeric purity impact the compound’s biochemical interactions, and what methods resolve DL-mixtures?
- Methodological Answer : Enantiomeric ratios influence receptor binding (e.g., enzyme inhibition studies). Chiral HPLC using amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients separates D- and L-forms. Kinetic resolution via enzymatic hydrolysis (e.g., porcine liver esterase) can isolate enantiomers, monitored by polarimetry or circular dichroism .
Q. What strategies mitigate stability challenges under acidic or high-temperature conditions?
- Methodological Answer : Stability assays (e.g., forced degradation studies at pH 1–3, 40–60°C) reveal susceptibility to ester hydrolysis. Buffering agents (e.g., citrate-phosphate) at pH 4–6 reduce degradation. Lyophilization improves thermal stability for long-term storage. Real-time stability monitoring via accelerated aging tests (40°C/75% RH) is critical for formulation studies .
Q. How can researchers optimize adsorption or catalytic applications of this compound in hybrid materials?
- Methodological Answer : Functionalize mesoporous silica (e.g., MCM-41) with the compound via silane coupling agents (e.g., 3-aminopropyltriethoxysilane) to enhance adsorption capacity for heavy metals. Surface loading efficiency is quantified via BET analysis and ICP-MS. Langmuir/Freundlich isotherm models determine adsorption mechanisms .
Q. What contradictions exist in reported synthetic yields, and how can they be reconciled?
- Methodological Answer : Discrepancies in yields (e.g., 70–90%) often arise from variations in HCl addition rates or solvent purity. Systematic replication under controlled conditions (anhydrous solvents, inert atmosphere) with in-line pH monitoring reduces variability. Meta-analyses of published protocols using multivariate regression identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
